4-[3-(3-chloroisoxazol-5-yl)propanoyl]-2-(trifluoromethyl)morpholine
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Description
The compound “4-[3-(3-chloroisoxazol-5-yl)propanoyl]-2-(trifluoromethyl)morpholine” is a complex organic molecule. It contains a chloroisoxazole group, which is a type of heterocyclic compound that contains a five-membered ring structure composed of three carbon atoms, one nitrogen atom, and one oxygen atom . The molecule also contains a propanoyl group and a trifluoromethyl group attached to a morpholine ring .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a morpholine ring, which is a six-membered ring with four carbon atoms and one nitrogen atom. Attached to this ring is a trifluoromethyl group (-CF3). The molecule also contains a propanoyl group (-C3H5O-) attached to a chloroisoxazole ring .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions under which the reactions are carried out. The presence of various functional groups in the molecule, such as the chloroisoxazole, propanoyl, and trifluoromethyl groups, suggests that it could participate in a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the chloroisoxazole, propanoyl, and trifluoromethyl groups could influence properties such as the compound’s solubility, stability, and reactivity .Mechanism of Action
Future Directions
Properties
IUPAC Name |
3-(3-chloro-1,2-oxazol-5-yl)-1-[2-(trifluoromethyl)morpholin-4-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClF3N2O3/c12-9-5-7(20-16-9)1-2-10(18)17-3-4-19-8(6-17)11(13,14)15/h5,8H,1-4,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVVBRXJHRPGCKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CCC2=CC(=NO2)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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